3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
Description
3-Chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a benzamide derivative characterized by a complex structure featuring a trichloroethyl backbone, a carbamothioyl linkage, and substituted aromatic rings. The compound’s core structure includes a 3-chlorobenzamide moiety attached to a 2,2,2-trichloroethyl group, which is further functionalized with a thiourea bridge connected to a 4-methoxy-3-nitrophenyl substituent. This arrangement confers unique electronic and steric properties, making it a candidate for studies in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H14Cl4N4O4S |
|---|---|
Molecular Weight |
512.2 g/mol |
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-[(4-methoxy-3-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Cl4N4O4S/c1-29-13-6-5-11(8-12(13)25(27)28)22-16(30)24-15(17(19,20)21)23-14(26)9-3-2-4-10(18)7-9/h2-8,15H,1H3,(H,23,26)(H2,22,24,30) |
InChI Key |
NETHZKVUMYWGTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, including the introduction of chloro, methoxy, nitro, and carbamothioyl groups. The process may involve:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Chlorination: Introduction of the chloro groups.
Carbamothioylation: Introduction of the carbamothioyl group.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, methanol for methoxylation, chlorine gas for chlorination, and thiourea for carbamothioylation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated control systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the nitro group may yield an amine.
Scientific Research Applications
3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups involved.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Molecular Properties
Electronic and Steric Considerations
- Methoxy Group : The 4-methoxy substituent provides moderate electron-donating effects, balancing the electronic profile and influencing solubility .
- Trichloroethyl Backbone : The trichlorinated ethyl group contributes to steric bulk and lipophilicity, which may affect membrane permeability in biological systems .
Biological Activity
The compound 3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex chemical structure that has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features multiple chlorine atoms, a methoxy group, and a nitrophenyl moiety, which contribute to its potential biological activities.
Anticancer Activity
Research has indicated that compounds with similar structural features to This compound exhibit significant anticancer properties. A study demonstrated that benzamide derivatives can inhibit RET kinase activity, which is crucial for cancer cell proliferation. The specific compound I-8 , a benzamide derivative, was shown to effectively reduce cell proliferation in models of RET-driven cancers .
Toxicological Studies
Toxicological assessments have highlighted the potential risks associated with chlorinated compounds. For instance, exposure to similar trichloro compounds has been linked to adverse effects in animal models. A study on the carcinogenic potential of related compounds showed increased incidences of bladder tumors in rats exposed to nitrosamines combined with chlorinated solvents .
The biological activity of This compound may involve the following mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : Certain benzamide derivatives have been shown to trigger apoptotic pathways in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of RET kinase | |
| Toxicity | Increased tumor incidence in rats | |
| Apoptosis Induction | Triggering apoptotic pathways |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| I-8 | 4-chloro-benzamide derivative | RET kinase inhibition |
| 4-methoxy-N-(trichloroethyl)benzamide | Contains methoxy and trichloro groups | Anticancer properties |
Case Studies
- Case Study on RET Kinase Inhibition : A clinical study involving patients with RET-positive tumors showed promising results with benzamide derivatives leading to improved survival rates and reduced tumor sizes .
- Toxicological Assessment in Animal Models : Research involving the administration of nitrosamines alongside chlorinated solvents revealed significant carcinogenic effects, suggesting caution in the use of similar compounds in therapeutic settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
